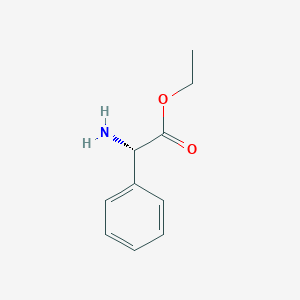

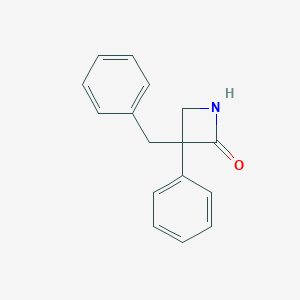

N,N-Dimethyl-2,2-diphenoxyacetamide

Übersicht

Beschreibung

L-Leucyl-L-Leucin-methylester-Hydrobromid, allgemein als LLOMe (Hydrobromid) bezeichnet, ist ein Dipeptid-Kondensationsprodukt von L-Leucin-methylester. Diese Verbindung wird von menschlichen Monozyten oder polymorphkernigen Leukozyten gebildet und ist bekannt für ihre Fähigkeit, Lymphozyten mit zytotoxischem Potenzial selektiv zu eliminieren. Darüber hinaus kann L-Leucyl-L-Leucin-methylester-Hydrobromid Stress im Endolysosomalweg induzieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Leucyl-L-Leucin-methylester-Hydrobromid wird durch die Kondensation von L-Leucin-methylester synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden

In einer industriellen Umgebung folgt die Produktion von L-Leucyl-L-Leucin-methylester-Hydrobromid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine konstante Produktqualität und Ausbeute sicherzustellen. Das Endprodukt wird typischerweise als weißer bis weißlich-gelber Feststoff erhalten, der dann unter kontrollierten Bedingungen verpackt und gelagert wird, um seine Stabilität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Leucyl-L-Leucin-methylester-Hydrobromid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, insbesondere an den Leucinresten.

Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in Gegenwart einer starken Säure oder Base, wie Salzsäure oder Natriumhydroxid, bei erhöhten Temperaturen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden

Hydrolyse: L-Leucyl-L-Leucin.

Oxidation: Oxidierte Derivate von L-Leucyl-L-Leucin-methylester.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-Leucine methyl ester hydrobromide undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the leucine residues.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Hydrolysis: L-Leucyl-L-Leucine.

Oxidation: Oxidized derivatives of L-Leucyl-L-Leucine methyl ester.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-Leucin-methylester-Hydrobromid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der Peptidsynthese und als Modellverbindung für die Untersuchung des Peptidverhaltens verwendet.

Biologie: In Studien zur Permeabilisierung der Lysosomenmembran und zu zellulären Stressreaktionen eingesetzt.

Medizin: Untersucht wegen seines Potenzials zur selektiven Eliminierung zytotoxischer Lymphozyten, was therapeutische Auswirkungen bei Autoimmunerkrankungen und Krebs haben könnte.

Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in biochemischen Assays eingesetzt

Wirkmechanismus

L-Leucyl-L-Leucin-methylester-Hydrobromid wird von Zellen durch Endozytose aufgenommen und anschließend durch Cathepsin C im Lysosom in ein membranolytisches Polymer umgewandelt. Dieses Polymer wirkt direkt auf die Lysosomenmembran, wodurch die Permeabilisierung der Lysosomenmembran und die Freisetzung lysosomaler Inhalte ausgelöst werden. Dieser Prozess führt zu zellulärem Stress und kann zum Zelltod führen, insbesondere bei Lymphozyten mit zytotoxischem Potenzial .

Wirkmechanismus

L-Leucyl-L-Leucine methyl ester hydrobromide is taken up by cells via endocytosis and is subsequently converted by cathepsin C in the lysosome to a membranolytic polymer. This polymer acts directly on the lysosomal membrane, triggering lysosomal membrane permeabilization and the release of lysosomal contents. This process leads to cellular stress and can result in cell death, particularly in lymphocytes with cytotoxic potential .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Leucyl-L-Leucin-methylester-Hydrochlorid: Ein weiteres Dipeptid-Kondensationsprodukt mit ähnlichen Eigenschaften, aber unterschiedlichem Gegenion.

L-Leucyl-L-Leucin: Die hydrolysierte Form von L-Leucyl-L-Leucin-methylester-Hydrobromid.

L-Leucyl-L-Leucin-ethylester: Ein Esterderivat mit einer Ethylgruppe anstelle einer Methylgruppe

Einzigartigkeit

L-Leucyl-L-Leucin-methylester-Hydrobromid ist einzigartig in seiner Fähigkeit, zytotoxische Lymphozyten selektiv zu eliminieren und Stress im Endolysosomalweg zu induzieren. Sein spezifischer Wirkmechanismus und die Fähigkeit, die Permeabilisierung der Lysosomenmembran zu induzieren, machen ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, insbesondere in Studien zu zellulären Stressreaktionen und der Regulierung von Immunzellen .

Eigenschaften

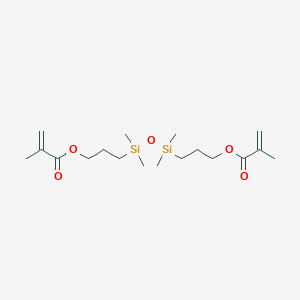

IUPAC Name |

N,N-dimethyl-2,2-diphenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(2)15(18)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJOAIANUZSWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145773 | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-99-4 | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2,2-diphenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2,2-diphenoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.